

In-Depth Technical Guide: 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid

Cat. No.: B180663

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, a proposed synthesis protocol, and explores its potential biological significance. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in drug discovery, known for a wide array of biological activities. This guide serves as a foundational resource for researchers engaged in the synthesis and evaluation of novel imidazo[1,2-a]pyridine derivatives.

Chemical Identity and Properties

7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is a derivative of the imidazo[1,2-a]pyridine bicyclic ring system. The presence of a methoxy group at the 7-position and a carboxylic acid at the 2-position suggests potential for specific molecular interactions and metabolic pathways.

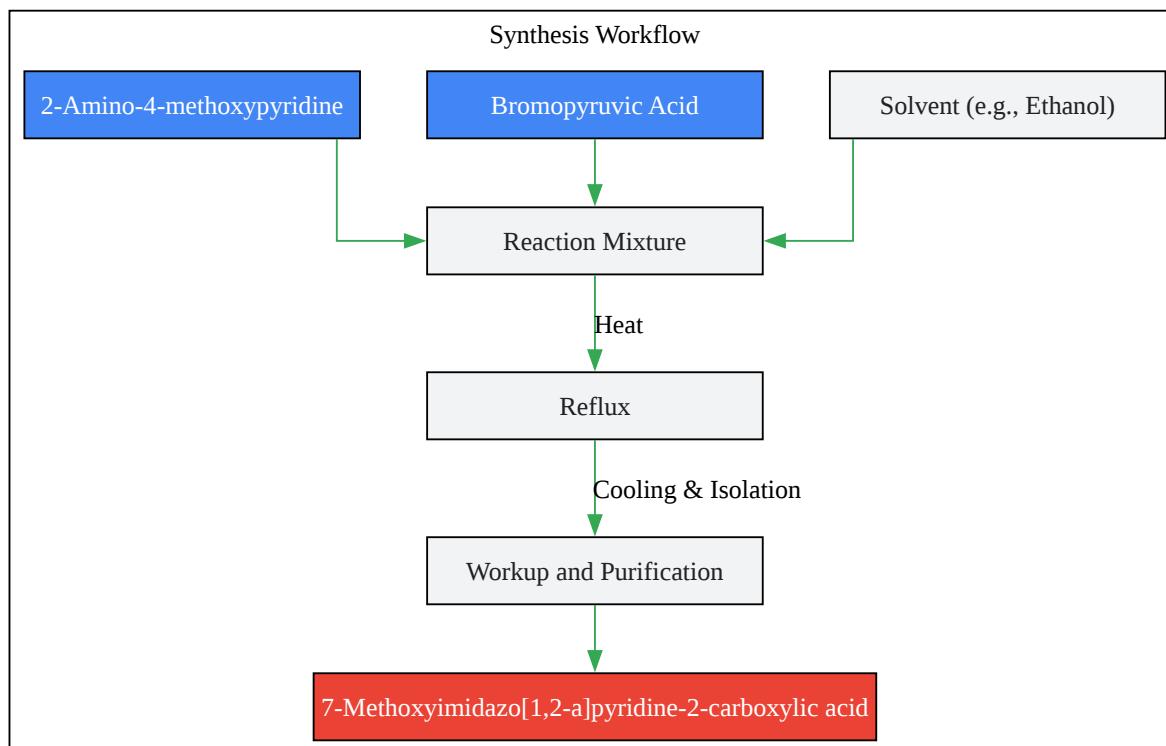
Property	Value	Source
CAS Number	129912-15-8	[1]
Molecular Formula	C ₉ H ₈ N ₂ O ₃	[2]
Molecular Weight	192.17 g/mol	[2]
Appearance	White to off-white solid	[3]
Purity	≥95%	[2]
Storage	Sealed in dry, Room Temperature	[2]

Note: Some properties are predicted or sourced from chemical suppliers and may require experimental verification.

Synthesis and Experimental Protocols

The synthesis of **7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid** follows a well-established route for the formation of the imidazo[1,2-a]pyridine core, which typically involves the condensation of a 2-aminopyridine derivative with an α -halocarbonyl compound.

Synthesis of the Key Intermediate: 2-Amino-4-methoxypyridine


The precursor, 2-amino-4-methoxypyridine (CAS: 10201-73-7), is a critical starting material.[\[4\]](#)

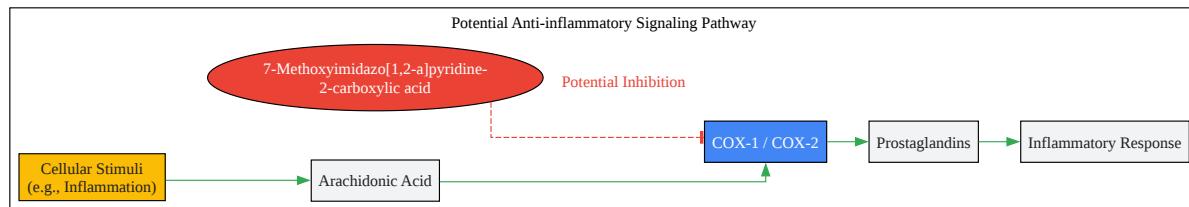
- Reaction Scheme: A common method involves the nucleophilic substitution of a leaving group (e.g., a halogen) at the 4-position of a 2-aminopyridine with a methoxide source.[\[4\]](#)
- Experimental Protocol (General):
 - To a solution of 2-amino-4-chloropyridine in a suitable solvent (e.g., methanol), add a solution of sodium methoxide.
 - Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield 2-amino-4-methoxypyridine.

Synthesis of 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid

- Reaction Scheme: The cyclization is achieved by reacting 2-amino-4-methoxypyridine with an α -ketoacid derivative, such as bromopyruvic acid.
- Proposed Experimental Protocol:
 - Dissolve 2-amino-4-methoxypyridine in a suitable solvent, such as ethanol or methanol.
 - To this solution, add an equimolar amount of bromopyruvic acid.
 - Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
 - Upon completion of the reaction, cool the mixture to room temperature, which may induce precipitation of the product.
 - Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
 - Further purification can be achieved by recrystallization from an appropriate solvent system.

[Click to download full resolution via product page](#)


Proposed synthesis workflow for the target compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for **7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid** is not extensively available in the public domain, the imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][7]

Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been investigated for their anti-inflammatory properties, with some studies suggesting a mechanism of action involving the

inhibition of cyclooxygenase (COX) enzymes.^[7] The COX pathway is a critical component of the inflammatory response, responsible for the conversion of arachidonic acid into prostaglandins.

[Click to download full resolution via product page](#)

Hypothesized inhibition of the COX pathway.

Conclusion for Drug Development Professionals

7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its structural features are amenable to synthetic modification, allowing for the exploration of structure-activity relationships. The established biological potential of the imidazo[1,2-a]pyridine core, particularly in the context of inflammation and oncology, warrants further investigation of this specific derivative. This guide provides the foundational chemical and synthetic information necessary to initiate such research endeavors. Future work should focus on the experimental validation of the proposed synthesis, comprehensive characterization of the compound's physicochemical properties, and in-depth biological screening to elucidate its mechanism of action and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1Midazo[1,2-a]pyridine-2-carboxylic acid, 7-Methoxy- | 129912-15-8 [chemicalbook.com]
- 2. 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid - Lead Sciences [lead-sciences.com]
- 3. 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS#: 854515-83-6 [amp.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180663#7-methoxyimidazo-1-2-a-pyridine-2-carboxylic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com